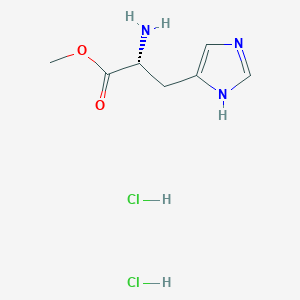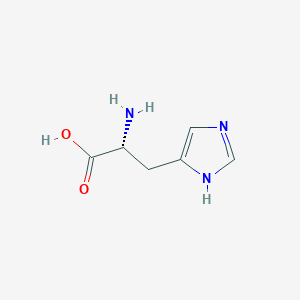
(R)-2-amino-3-ciclohexilpropanoico
Descripción general
Descripción
Molecular Structure Analysis
This involves the use of various spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, the types of chemical reactions it undergoes, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, optical activity, and other relevant physical and chemical properties .Aplicaciones Científicas De Investigación
Mejora probiótica en productos lácteos
(R)-2-amino-3-ciclohexilpropanoico puede utilizarse en el desarrollo de productos lácteos probióticos. La investigación sobre las bacterias del ácido láctico, que a menudo se utilizan en los productos lácteos, ha demostrado que cepas específicas poseen propiedades probióticas que pueden conferir diversos beneficios para la salud cuando se consumen en cantidades adecuadas . El compuesto podría estar involucrado potencialmente en la mejora de las características sensoriales de estos productos o en la síntesis de cepas bacterianas específicas.
Texturizante en alimentos fermentados
El compuesto podría servir como precursor o potenciador para la producción de exopolisacáridos (EPS) por bacterias del ácido láctico (LAB). Los EPS desempeñan un papel fundamental como texturizante natural en la producción industrial de yogur, queso y postres a base de leche . H-D-CHA-OH podría influir en la textura y la vida útil de estos alimentos fermentados.
Modulación del sistema inmunológico
H-D-CHA-OH puede tener aplicaciones en el fortalecimiento del sistema inmunológico humano. Las bacterias probióticas del ácido láctico, que pueden ser respaldadas por este compuesto, son conocidas por aumentar la resistencia contra numerosas condiciones de enfermedad . Podría formar parte de una formulación que tiene como objetivo fortalecer las defensas naturales del cuerpo.
Nutraceúticos y alimentos funcionales
El compuesto podría utilizarse en el desarrollo de nutraceúticos y alimentos funcionales. Estos son productos que, más allá de su valor nutricional, tienen un efecto beneficioso sobre una o más funciones del cuerpo humano, contribuyendo a la mejora o el mantenimiento de la salud y el bienestar .
Alivio de la intolerancia a la lactosa
Una de las afirmaciones de salud ampliamente aceptadas atribuidas a los probióticos y las bacterias del ácido láctico es el alivio de la intolerancia a la lactosa. H-D-CHA-OH podría ser fundamental en el desarrollo de productos lácteos que sean más fáciles de digerir para las personas con intolerancia a la lactosa .
Actividades antimutagénicas y antitumorales
Existe un potencial para que H-D-CHA-OH esté involucrado en la producción o mejora de productos lácteos fermentados con actividades antimutagénicas y antitumorales. Los LAB que producen EPS han sido investigados para estos beneficios para la salud, y el compuesto podría desempeñar un papel en este contexto .
Mecanismo De Acción
Target of Action
The primary targets of H-D-CHA-OH are currently unknown. The compound is a derivative of amino acids, which are known to interact with various receptors and enzymes in the body . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of H-D-CHA-OH . Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets. Additionally, the physiological environment within the body, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action and efficacy.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQXBVXKBGUSBA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58717-02-5 | |
| Record name | 3-Cyclohexylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-amino-3-cyclohexylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYCLOHEXYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX76B5H6YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















